6-Chloro-5-fluoro-N-methylpyridin-3-amine
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Overview
Description
6-Chloro-5-fluoro-N-methylpyridin-3-amine is a heterocyclic compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, where the pyridine ring is substituted with chlorine, fluorine, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent, which is known for its high yield in the preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyridine derivatives. The process includes halogenation reactions to introduce chlorine and fluorine atoms, followed by methylation of the amine group under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
6-Chloro-5-fluoro-N-methylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-fluoro-2-methylpyridin-3-amine: Similar in structure but with a different substitution pattern.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group instead of a single fluorine atom and have different chemical properties and applications.
Uniqueness
6-Chloro-5-fluoro-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and a methylamine group in the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-5-fluoro-N-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-9-4-2-5(8)6(7)10-3-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIKZLBQNTLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(N=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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